molecular formula C7H7ClN4O B13560092 2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol

2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol

Cat. No.: B13560092
M. Wt: 198.61 g/mol
InChI Key: BMBPZBYNCFYWOI-UHFFFAOYSA-N
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Description

{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol is a heterocyclic compound that features a triazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be scaled up using the microwave-mediated synthesis method. This approach ensures high yields and purity of the final product, making it viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazolo-pyridine derivatives.

Scientific Research Applications

{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

(2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol

InChI

InChI=1S/C7H7ClN4O/c8-5-1-4(3-13)2-12-6(5)10-7(9)11-12/h1-2,13H,3H2,(H2,9,11)

InChI Key

BMBPZBYNCFYWOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1CO)N)Cl

Origin of Product

United States

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